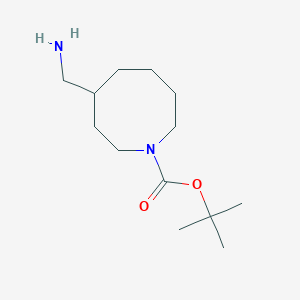

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

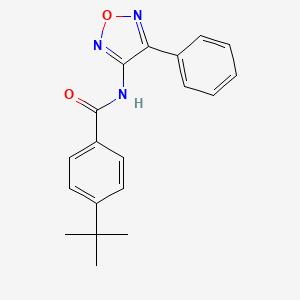

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate, also known as TBOA, is a compound that has gained significant attention in the field of neuroscience. It is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for regulating the levels of glutamate in the brain.

Scientific Research Applications

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, closely related to Tert-butyl 4-(aminomethyl)azocane-1-carboxylate, are utilized as versatile building blocks in synthetic organic chemistry. Research demonstrates that nucleophilic substitutions on the benzene ring can proceed with aromatic amines and alcohols under mild conditions, leading to azocarboxamides. Additionally, the benzene ring can be modified through radical reactions facilitated by the tert-butyloxycarbonylazo group, enabling the generation of aryl radicals for oxygenation, halogenation, and coupling reactions (Jasch, Höfling, & Heinrich, 2012).

Curtius Rearrangement for Boc-protected Amines

A notable application involves the mild and efficient one-pot Curtius rearrangement for producing tert-butyl carbamate from carboxylic acids. This process is facilitated by di-tert-butyl dicarbonate and sodium azide, leading to acyl azide intermediates which undergo rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The method is compatible with various substrates, providing a pathway to protected amino acids (Lebel & Leogane, 2005).

Intermediate Synthesis for Biologically Active Compounds

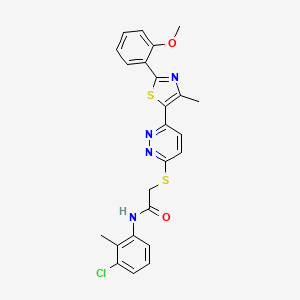

Tert-Butyl 4-(aminomethyl)azocane-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for this compound involves acylation, nucleophilic substitution, and reduction from commercially available precursors, demonstrating its critical role in pharmaceutical development (Zhao et al., 2017).

Asymmetric Synthesis of Amines

Another application is in the asymmetric synthesis of amines using N-tert-butanesulfinyl imines. These intermediates, prepared from enantiomerically pure tert-butanesulfinamide, facilitate the synthesis of a wide range of highly enantioenriched amines. The tert-butanesulfinyl group acts as a chiral directing group and is readily cleaved post-nucleophilic addition, showcasing the versatility of related tert-butyl compounds in stereocontrolled synthetic pathways (Ellman, Owens, & Tang, 2002).

properties

IUPAC Name |

tert-butyl 4-(aminomethyl)azocane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-8-5-4-6-11(10-14)7-9-15/h11H,4-10,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAWSJOWTNNZND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(CC1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2860020.png)

![3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2860023.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2860033.png)